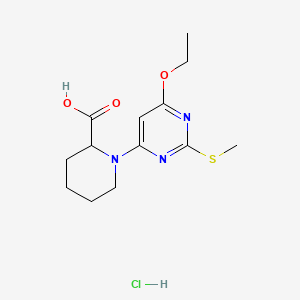
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with ethoxy and methylthio groups, and a piperidine ring substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy and methylthio substituents. The piperidine ring is then constructed and attached to the pyrimidine ring, and finally, the carboxylic acid group is introduced. The hydrochloride salt is formed by reacting the free acid with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylthio substituents on the pyrimidine ring may play a role in binding to these targets, while the piperidine ring and carboxylic acid group may influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
1-(6-Ethoxy-2-(ethylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride: Similar structure but with an ethylthio group instead of a methylthio group.
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride: Similar structure but with the carboxylic acid group at a different position on the piperidine ring. These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C13H20ClN3O3S |
|---|---|
Molecular Weight |
333.84 g/mol |
IUPAC Name |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-3-19-11-8-10(14-13(15-11)20-2)16-7-5-4-6-9(16)12(17)18;/h8-9H,3-7H2,1-2H3,(H,17,18);1H |
InChI Key |
YMQQVHZIGMEMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCCC2C(=O)O)SC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


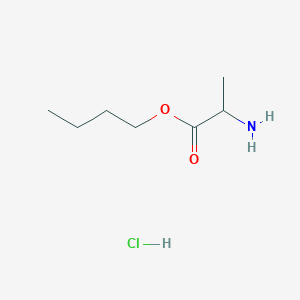
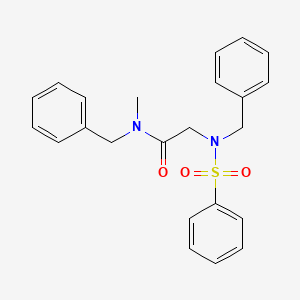
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)

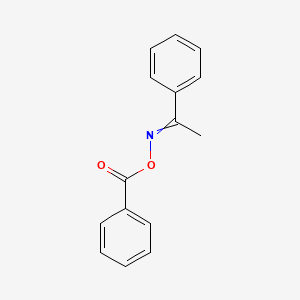
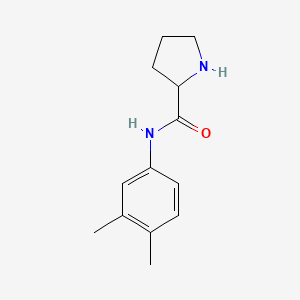
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
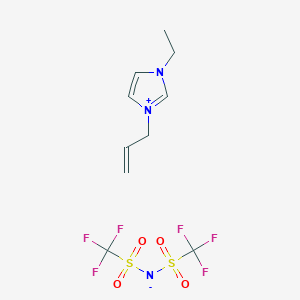
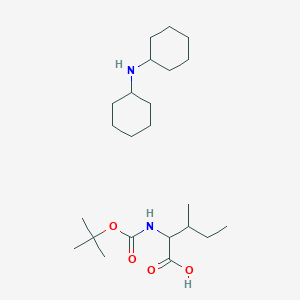
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12504187.png)
![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B12504205.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504211.png)

